Direct blue 25

Description

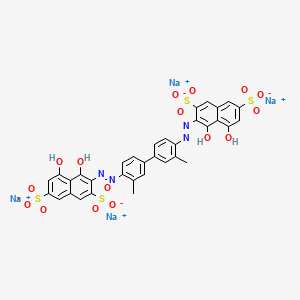

Structure

2D Structure

Properties

IUPAC Name |

tetrasodium;3-[[4-[4-[(1,8-dihydroxy-3,6-disulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylphenyl]diazenyl]-4,5-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H26N4O16S4.4Na/c1-15-7-17(3-5-23(15)35-37-31-27(57(49,50)51)11-19-9-21(55(43,44)45)13-25(39)29(19)33(31)41)18-4-6-24(16(2)8-18)36-38-32-28(58(52,53)54)12-20-10-22(56(46,47)48)14-26(40)30(20)34(32)42;;;;/h3-14,39-42H,1-2H3,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;/q;4*+1/p-4 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUEBRKPPGMULSU-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])O)O)C)N=NC5=C(C6=C(C=C(C=C6C=C5S(=O)(=O)[O-])S(=O)(=O)[O-])O)O.[Na+].[Na+].[Na+].[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H22N4Na4O16S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1025196 | |

| Record name | C.I. Direct Blue 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

962.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Direct blue 25 is a deep purple-blue powder. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIRECT BLUE 25 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Slightly soluble (1-10 mg/ml at 70 °F) (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | DIRECT BLUE 25 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

2150-54-1 | |

| Record name | DIRECT BLUE 25 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20299 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | C.I. Direct Blue 25 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[4,5-dihydroxy-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Direct Blue 25 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1025196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium 3,3'-[(3,3'-dimethyl[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4,5-dihydroxynaphthalene-2,7-disulphonate] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIRECT BLUE 25 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015UCP79S9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Academic Significance of Direct Blue 25 Research

Contextualization within Direct Dye Chemistry Research

Direct dyes represent a class of water-soluble colorants primarily used for dyeing cellulosic fibers such as cotton, paper, and rayon. scribd.com Their classification stems from their ability to be applied directly to the fiber from an aqueous solution, a process that relies on the presence of electrolytes like sodium chloride or sodium sulfate to enhance dye aggregation and exhaustion onto the substrate. scribd.comchemicalbook.com These dyes are typically anionic, owing to the presence of sulfonate groups, which improve their solubility in water. biomedres.us

Within this class, Direct Blue 25 (C.I. 23790) is a notable example, categorized chemically as a disazo dye. worlddyevariety.comcolorantsgroup.com Its molecular structure is derived from the diazotization of 3,3′-Dimethylbenzidine, which is then coupled with two molecules of 4,5-Dihydroxynaphthalene-2,7-disulfonic acid. worlddyevariety.com This synthesis route results in a complex aromatic structure that is responsible for its characteristic blue color and its affinity for cellulose. worlddyevariety.comdyestuff.co.in Its primary applications are in the dyeing and printing of cellulose fibers and for paper coloring. worlddyevariety.comdyestuff.co.in

Below is a summary of the core chemical and physical properties of this compound.

| Property | Value |

| C.I. Name | This compound, 23790 |

| CAS Number | 2150-54-1 |

| Chemical Class | Diazo |

| Molecular Formula | C34H22N4Na4O16S4 |

| Molecular Weight | 962.78 g/mol |

| Physical Appearance | Blue Powder |

| Solubility | Soluble in water |

This table summarizes the fundamental properties of the this compound compound. worlddyevariety.comcolorantsgroup.comdyestuff.co.in

Interdisciplinary Role in Environmental Science and Engineering Studies

The very properties that make direct dyes like this compound effective for industrial applications—high water solubility and chemical stability—also contribute to their significance in environmental science and engineering research. biomedres.usbiomedres.us Effluents from textile and paper industries are major sources of water pollution, and the release of colored wastewater containing these dyes is a significant environmental concern. biomedres.us The complex aromatic structure of dyes like this compound makes them resistant to degradation by conventional wastewater treatment methods. biomedres.usneptjournal.com

This resistance has positioned the broader class of direct dyes as target compounds for the development and evaluation of advanced treatment technologies. Research in this interdisciplinary field focuses on several key areas:

Advanced Oxidation Processes (AOPs): AOPs are a primary focus for degrading complex organic molecules. biomedres.us Photocatalysis, a subset of AOPs, has been extensively studied for the degradation of various Direct Blue dyes. biomedres.usbiomedres.us This process typically involves using semiconductor catalysts like titanium dioxide (TiO2) or zinc oxide (ZnO) under UV or visible light irradiation to generate highly reactive hydroxyl radicals that can break down the dye's chromophore and mineralize the compound. biomedres.usmdpi.com

Adsorption: Another widely researched removal method is adsorption, which involves binding the dye molecules to the surface of an adsorbent material. neptjournal.com Studies have explored a variety of low-cost adsorbents, including natural polymers like chitosan and cyclodextrins, for the removal of other direct dyes such as Direct Blue 78. neptjournal.commdpi.com The effectiveness of this method depends on factors like pH, adsorbent dosage, and the surface chemistry of the adsorbent. neptjournal.com

Biodegradation: While many synthetic dyes are recalcitrant, research has also explored the use of microorganisms, particularly fungi, for bioremediation. ijbpas.com These biological systems can produce enzymes capable of cleaving the azo bonds and degrading the aromatic structures of dyes, offering a more environmentally friendly treatment alternative. ijbpas.com

Identification of Research Gaps in this compound Studies

Despite the extensive research into the degradation of direct dyes as a class, a review of scientific literature reveals a significant research gap specifically concerning this compound. While its chemical properties and synthesis are well-documented, detailed investigations into its environmental fate, degradation pathways, and specific removal technologies are less prevalent compared to other dyes like Acid Blue 25 or other Direct Blue variants.

Key areas where further research is needed include:

Adsorbent Development: While adsorption is a common technique for dye removal, there is limited research focused on identifying and optimizing low-cost, high-efficiency adsorbents specifically for this compound.

By-product Identification and Toxicity: A critical aspect of any degradation study is the identification of intermediate products. Research is required to elucidate the degradation pathway of this compound and to assess the toxicity of any resulting by-products to ensure that the treatment process leads to true detoxification of the water.

Kinetic and Mechanistic Studies: Detailed kinetic and mechanistic studies are essential for understanding the rate of degradation and the underlying chemical processes. Such studies would be invaluable for scaling up potential treatment technologies from the laboratory to industrial applications.

Environmental Transport and Transformation of Direct Blue 25

Adsorption Mechanisms of Direct Blue 25 in Environmental Matrices

Adsorption is a primary mechanism for removing dyes from wastewater, involving the binding of dye molecules to the surface of a solid adsorbent. The effectiveness of adsorption depends on the adsorbent material's properties and the interaction mechanisms with the dye.

Development of Adsorbent Materials for this compound Removal

Research has explored various materials, particularly low-cost and eco-friendly adsorbents derived from agricultural waste, for the removal of this compound. These materials often possess functional groups that facilitate dye adsorption through electrostatic interactions, hydrogen bonding, and other surface forces.

Agricultural Waste-Based Adsorbents: Pomelo pith (PP) has been investigated as a biosorbent for this compound. Studies indicate that PP can adsorb DB25, with adsorption capacity influenced by factors such as contact time, adsorbent dosage, and solution pH. The maximum adsorption capacity of PP for DB25 was reported to be approximately 26.9 mg/g, following the Langmuir isotherm model mdpi.com. Similarly, cempedak durian peel (CDP) demonstrated a maximum adsorption capacity of 26.62 mg/g for DB25 at 60 °C upm.edu.my. Bengal gram fruit shell (BGFS) also showed promise, achieving a removal of 83.84% at pH 2 with an optimal dose of 200 mg researchgate.net. Shrimp shell, particularly the chitinous shell of Penaeus indicus, has also been identified as an efficient biosorbent for DB25, with adsorption capacity influenced by pH, biomass dosage, temperature, particle size, and salinity bohrium.com.

Modified Materials: Natural bentonite (B74815) modified through acid-thermal treatment has shown enhanced adsorption capacity for DB25 compared to natural bentonite. The modified bentonite achieved an adsorption capacity of up to 29.09 mg/g at 298 K researchgate.net. Oxidized multi-walled carbon nanotubes (MWCNTs) have also been explored, demonstrating a high adsorption capacity of 333 mg/g for Acid Green 25 (a related dye) scispace.com.

The adsorption mechanisms often involve electrostatic attraction between the negatively charged dye molecules and positively charged sites on the adsorbent surface, particularly at acidic pH values. Hydrogen bonding and van der Waals forces also play a role in dye-adsorbent interactions mdpi.combohrium.com.

Kinetic and Isotherm Modeling of this compound Adsorption

Kinetic and isotherm models are essential for understanding the adsorption process and predicting its behavior under various conditions.

Kinetic Models: Studies on this compound adsorption onto various adsorbents consistently show that the process is best described by the pseudo-second-order kinetic model mdpi.comupm.edu.mybohrium.comresearchgate.netbioone.orgacademie-sciences.fr. This model suggests that the rate-limiting step involves chemical adsorption, likely involving valence forces or electron sharing between the dye and the adsorbent bioone.org. For instance, the adsorption of DB25 on pomelo pith followed pseudo-second-order kinetics with a rate constant (k₂) of 0.007 g mg⁻¹ min⁻¹ mdpi.com. Similarly, adsorption onto durian peel also followed pseudo-second-order kinetics upm.edu.my. The intraparticle diffusion model often indicates a two-step mechanism, involving external mass transfer followed by intraparticle diffusion mdpi.combioone.org.

Isotherm Models: The Langmuir isotherm model generally provides the best fit for this compound adsorption data, suggesting monolayer adsorption onto a homogeneous surface with a finite number of adsorption sites mdpi.comupm.edu.mybioone.orgsemanticscholar.orgbioone.org. The maximum adsorption capacity (qmax) derived from the Langmuir model varies depending on the adsorbent. For pomelo pith, qmax was reported as 26.9 mg/g mdpi.com, while for durian peel, it was 26.62 mg/g at 60 °C upm.edu.my. The Freundlich isotherm model, which describes adsorption on heterogeneous surfaces, has also been found to fit the data in some cases, indicating multilayer adsorption or a distribution of adsorption sites unirioja.eskirj.eemdpi.com.

Table 1: Summary of Kinetic and Isotherm Parameters for this compound Adsorption

| Adsorbent Material | Kinetic Model | k₂ (g mg⁻¹ min⁻¹) | Isotherm Model | qmax (mg/g) | R² (Kinetic) | R² (Isotherm) | References |

| Pomelo Pith (PP) | Pseudo-second-order | 0.007 | Langmuir | 26.9 | ~0.999 | ~0.99 | mdpi.com |

| Cempedak Durian Peel (CDP) | Pseudo-second-order | - | Langmuir | 26.62 | ~0.99 | ~0.98 | upm.edu.my |

| Shrimp Shell | Pseudo-second-order | - | Temkin, Freundlich, Langmuir | - | ~0.99 | ~0.99 | bohrium.com |

| Banana Peel (BP) | Pseudo-second-order | 0.163 | Langmuir | 70.0 | 0.999 | ~0.99 | bioone.orgbioone.org |

| Durian Peel (DP) | Pseudo-second-order | 0.092 | Langmuir | 89.7 | 0.999 | ~0.99 | bioone.orgbioone.org |

| Natural Bentonite | Pseudo-second-order | - | Freundlich | 8.36 | >0.99 | - | researchgate.net |

| Acid-Thermal Bentonite | Pseudo-second-order | - | Freundlich | 9.30 | >0.99 | - | researchgate.net |

Note: Values for k₂ and qmax can vary based on experimental conditions. R² values indicate the goodness of fit.

Degradation Pathways of this compound in Aquatic and Terrestrial Systems

Beyond adsorption, the degradation of this compound through various abiotic processes is crucial for its complete removal from the environment.

Abiotic Transformation Processes of this compound

Abiotic degradation involves chemical or physical processes that break down the dye molecule without biological intervention.

Photolytic degradation utilizes light energy, often in conjunction with a photocatalyst, to break down organic pollutants.

Photolysis: Direct photolysis, using UV or visible light alone, can lead to the degradation of this compound, but it is generally a slow process brazilianjournals.com.br.

Photocatalysis: The use of semiconductor photocatalysts, such as titanium dioxide (TiO₂), significantly enhances the degradation rate of this compound. TiO₂ P25, a mixture of anatase and rutile phases, is particularly effective. Under UV irradiation, TiO₂ generates electron-hole pairs that produce highly reactive species, primarily hydroxyl radicals (•OH), which attack the dye molecules mdpi.combrazilianjournals.com.br. Studies have shown that photocatalytic degradation with TiO₂ can achieve high removal efficiencies, often exceeding 90% mdpi.combrazilianjournals.com.br. For instance, TiO₂ photocatalysis demonstrated a 94% increase in removal efficiency compared to photolysis alone brazilianjournals.com.br. The degradation rate is influenced by factors such as catalyst loading, pH, and initial dye concentration brazilianjournals.com.brajbasweb.comup.ac.za. The optimal pH for TiO₂-catalyzed degradation of similar dyes is often found in the acidic range (pH 2-3) mdpi.combrazilianjournals.com.br, although some studies suggest neutral or slightly alkaline conditions for other dyes ajbasweb.comup.ac.za. The irradiation of microparticulate TiO₂ with an electron beam (e-beam) has also been shown to slightly improve the photodegradation rate constant of Direct Blue 1 (a similar dye) mdpi.com.

Table 2: Photocatalytic Degradation of Dyes with TiO₂

| Dye | Photocatalyst | Light Source | Optimal Conditions | Degradation (%) | Time (min) | References |

| This compound (DB25) | TiO₂ P25 | UV | pH 2.0, 0.01-0.04 g MWCNT dose, 15 min contact time scispace.com | High | 15 | scispace.com |

| This compound (DB25) | TiO₂ P25 | UV | pH 2.0 | High | 120 | brazilianjournals.com.br |

| Direct Blue 1 (DB1) | TiO₂ | E-beam | pH 2.5, 200 mg/L TiO₂, 10 kGy | ~98 | 60 | mdpi.com |

| Methylene (B1212753) Blue (MB) | TiO₂ P25 | UV | pH 11, 0.5 g/L catalyst loading | 95 | - | up.ac.za |

Oxidative degradation processes utilize strong oxidizing agents, such as hydrogen peroxide or ozone, often catalyzed by transition metals, to break down dye molecules.

Fenton and Photo-Fenton Processes: The Fenton process, which involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂), generates highly reactive hydroxyl radicals (•OH) that effectively degrade organic dyes upv.esresearchgate.netupv.esdeswater.combrieflands.com. The photo-Fenton process, which combines Fenton chemistry with UV or visible light irradiation, further enhances the generation of •OH radicals, leading to faster degradation rates frontiersin.orgscielo.brresearchgate.netmdpi.comaip.org. For this compound, similar dyes like Acid Blue 25 have been studied using Fenton-based processes. The optimal pH for these processes is typically acidic, around pH 2-3 researchgate.netmdpi.compjoes.com. The ratio of reactants (Fe²⁺:H₂O₂:dye) and reaction temperature are critical for efficient degradation researchgate.netmdpi.com. For example, the Fenton oxidation of Acid Red B (a similar dye) achieved 96.8% color removal under optimal conditions of pH 2.63, H₂O₂ dosage (3.56 mmol/L), and Fe²⁺ dosage (0.35 mmol/L) deswater.com. The photo-Fenton process, particularly with sunlight or UV-C radiation, can achieve rapid degradation, with complete color removal observed within minutes for certain dyes scielo.brresearchgate.net.

Hydrogen Peroxide Oxidation: Hydrogen peroxide alone, or in combination with UV light (UV/H₂O₂), can also degrade dyes, although generally at slower rates than Fenton-based processes researchgate.netfrontiersin.orgscielo.br. The efficiency is influenced by H₂O₂ concentration, pH, and irradiation time researchgate.netscielo.br.

Table 3: Oxidative Degradation of Dyes using Fenton-based Processes

| Dye | Process | Oxidant | Catalyst | Optimal pH | Optimal Conditions | Degradation (%) | Time (min) | References |

| Acid Blue 25 (AB25) | Fenton | H₂O₂ | Fe²⁺ | ~3 | [Fe²⁺]:[H₂O₂]:[Dye] ratio of 1:32.9:2.4 (mM) | 97 | 30 | researchgate.net |

| Direct Blue 71 (DB71) | Fenton-like | H₂O₂ | ZVI | 2.5 | ZVI:H₂O₂ ratio 4:1, 50 mg/L H₂O₂ | 100 | 20 | pjoes.com |

| Reactive Black 5 (RB5) | Photo-Fenton | H₂O₂ | Fe²⁺ | ~3 | [H₂O₂]:[RB5] = 24.5 mg L⁻¹: 25 mg L⁻¹ | 100 | 10 | scielo.br |

| Acid Red B (ARB) | Fenton | H₂O₂ | Fe²⁺ | 2.63 | H₂O₂ (3.56 mmol/L), Fe²⁺ (0.35 mmol/L) | 96.8 | <10 (rapid stage) | deswater.com |

Note: this compound specific data is limited; similar dyes are used for illustration.

Compound Name Table

| Common Name | Chemical Name / Abbreviation |

| This compound | This compound (DB25) |

| Acid Blue 25 | Acid Blue 25 (AB25) |

| Direct Blue 106 | Direct Blue 106 (DB106) |

| Acid Green 25 | Acid Green 25 (AG25) |

| Direct Blue 71 | Direct Blue 71 (DB71) |

| Direct Blue 1 | Direct Blue 1 (DB1) |

| Reactive Black 5 | Reactive Black 5 (RB5) |

| Acid Red B | Acid Red B (ARB) |

| Methylene Blue | Methylene Blue (MB) |

| Reactive Blue 25 | Reactive Blue 25 |

| Direct Red 81 | Direct Red 81 (DR 81) |

| Acid Red 18 | Acid Red 18 |

| Acid Red 66 | Acid Red 66 |

| Orange II | Orange II |

| p-Cresol | p-Cresol |

| Estradiol Benzoate | Estradiol Benzoate (E1) |

Biotic Transformation Processes of this compound

Biotic transformation processes involve the breakdown and alteration of this compound by living organisms, primarily microorganisms, and their associated enzymes. These processes are crucial for detoxifying and mineralizing the dye, thereby mitigating its environmental impact.

Microbial Degradation of this compound

Microbial degradation is a primary route for the transformation of azo dyes in the environment. A wide array of microorganisms, including bacteria, fungi, yeasts, and algae, possess the metabolic capabilities to decolorize and degrade these complex compounds. The efficiency and pathways of degradation are often dependent on the specific microbial species, the environmental conditions (e.g., aerobic vs. anaerobic), and the dye's chemical structure.

Fungal species, such as Aspergillus ochraceus NCIM-1146, have demonstrated the ability to degrade textile dyes, including Reactive Blue 25 (structurally similar to this compound), through biosorption followed by degradation researchgate.netnih.gov. This process can lead to the formation of metabolites like phthalimide (B116566) and di-isobutyl phthalate (B1215562) researchgate.netnih.gov. Other fungal genera, like Aspergillus and Trametes, are known for their capacity to degrade various azo dyes, often utilizing enzymes involved in lignin (B12514952) degradation nih.govrroij.com.

Bacterial degradation of azo dyes is also well-documented. For instance, Enterococcus faecium has been identified as possessing azoreductase activity, an enzyme critical for cleaving the azo bond caister.com. Under anaerobic conditions, bacteria commonly cleave the azo bond, forming aromatic amines ijcmas.commst.dkscielo.org.conih.gov. While these amines can be toxic, they can be further degraded under subsequent aerobic conditions, a process known as coupled anaerobic-aerobic degradation ijcmas.comnih.gov. Studies on related dyes like Direct Blue 15 and Direct Blue 1 indicate that while aerobic degradation is often limited, anaerobic conditions facilitate significant breakdown, with half-lives reported for Direct Blue 1 in anaerobic sediment/water systems being around 16.5 days nih.govnih.gov.

Table 1: Microbial Degradation of Azo Dyes (Including this compound Analogs)

| Microorganism | Dye(s) Degraded | Key Metabolites Identified | Degradation Conditions | Reference |

| Aspergillus ochraceus NCIM-1146 | Reactive Blue 25 | Phthalimide, di-isobutyl phthalate | Aerobic, Shaking | researchgate.netnih.gov |

| Fungal Consortium | Acid Blue 25 | Not specified | Aerobic | ijbpas.com |

| Enterococcus faecium | Various azo dyes (including Direct Blue) | Not specified | Not specified | caister.com |

| Marinobacter sp., Sphingomonas sp. | Various azo dyes | Not specified | Aerobic/Anaerobic | nih.govgjesm.net |

| Pleurotus spp. | Direct Blue 14 | Not specified | Aerobic, Microaerophilic | cellmolbiol.org |

| Anaerobic bacteria | Direct Blue 1, 14, 15, Direct Red 28 | Aromatic amines | Anaerobic | mst.dknih.govnih.gov |

Enzymatic Biotransformation of this compound

Enzymatic biotransformation plays a pivotal role in the microbial degradation of this compound. Several classes of enzymes are recognized for their ability to catalyze the breakdown of azo dyes:

Azoreductases: These enzymes are central to the reductive cleavage of the azo bond (-N=N-) under anaerobic or microaerophilic conditions, a critical first step in the degradation of most azo dyes caister.comscielo.org.conih.govgjesm.netscholarsresearchlibrary.com. Research on Enterococcus faecium has shown azoreductase activity towards Direct Blue caister.com. Bacterial azoreductases are often intracellular or membrane-bound and can be induced by the presence of dyes scholarsresearchlibrary.com.

Laccases, Lignin Peroxidases (LiP), and Manganese Peroxidases (MnP): These are extracellular enzymes, commonly produced by white-rot fungi, that catalyze oxidative degradation reactions nih.govrroij.comgjesm.netresearchgate.net. They can break down the chromophoric structure of dyes through oxidation, often requiring mediators for enhanced activity researchgate.netnih.gov.

Peroxidases: Various peroxidases, such as soybean peroxidase and horseradish peroxidase, can also catalyze the decolorization of azo dyes through oxidative mechanisms ajol.inforesearchgate.netjcsp.org.pkdntb.gov.ua. These enzymes typically require hydrogen peroxide (H₂O₂) as a co-substrate. Studies on soybean peroxidase have shown it can decolorize azo dyes, with optimal conditions varying by enzyme source and dye ajol.info. Horseradish peroxidase has also been used for the degradation of dyes like Acid Blue 25 researchgate.net. Some studies indicate that peroxidase-catalyzed oxidation can lead to the formation of by-products such as benzidine (B372746) and 4-aminobiphenyl (B23562) ajol.info.

Dye-Decolorizing Peroxidases (DyP): This distinct class of heme-peroxidases has been identified as capable of degrading azo dyes and anthraquinone (B42736) structures nih.gov.

The optimization of these enzymatic activities often involves controlling parameters such as pH, temperature, enzyme concentration, and the presence of cofactors or mediators caister.comresearchgate.netajol.inforesearchgate.netmdpi.com.

Table 2: Enzymes Involved in Azo Dye Biotransformation

| Enzyme Class | Source Organisms/Examples | Primary Mechanism | Substrate/Dye Examples | Optimal Conditions (Illustrative) | Reference |

| Azoreductase | Bacteria (Enterococcus faecium, Bacillus spp.) | Reductive cleavage of azo bond | Direct Blue, Azo dyes | Anaerobic, pH 7-8 | caister.comscholarsresearchlibrary.com |

| Laccase | White-rot fungi (Trametes spp., Pleurotus spp.) | Oxidative | Various azo dyes | Aerobic, pH 4.5-5.0 | nih.govrroij.comnih.gov |

| Lignin Peroxidase (LiP) | White-rot fungi (Trametes spp., Comamonas sp.) | Oxidative | Direct Blue GLL | Aerobic | rroij.comresearchgate.net |

| Manganese Peroxidase (MnP) | White-rot fungi (Trametes spp.) | Oxidative | Various azo dyes | Aerobic | nih.govrroij.com |

| Peroxidase (e.g., HRP, SBP) | Plants (Horseradish, Soybean), Microorganisms | Oxidative | Acid Blue 25, Direct Blue 2 | pH 4-5, 40°C (SBP) | ajol.inforesearchgate.netjcsp.org.pk |

| DyP | Bacteria, Fungi | Oxidative | Azo, Anthraquinone dyes | Not specified | nih.gov |

Environmental Persistence Assessment of this compound

The environmental persistence of this compound is a significant concern due to its inherent stability and resistance to conventional degradation methods. Azo dyes, in general, are characterized by their complex, often fused aromatic ring structures and the presence of azo bonds, which contribute to their recalcitrance in the environment ijbpas.comfrontiersin.orgmdpi.commdpi.com.

Direct Blue 15, a related dye, is classified as "not readily biodegradable" nih.govoecd.org. While some studies suggest that anaerobic conditions can lead to the cleavage of the azo bond in related dyes like Direct Blue 1 and Direct Blue 14, the complete mineralization is often slow, and the intermediate aromatic amines can pose their own toxicity risks mst.dknih.govnih.gov. The persistence of these dyes is influenced by several environmental factors:

Adsorption: Ionic dyes like this compound tend to adsorb onto suspended solids, sediments, and soil particles, particularly clay surfaces, through ion-exchange processes. This adsorption can reduce their mobility but also potentially shield them from degradation nih.govnih.govcanada.ca. Adsorption is often pH-dependent, increasing with decreasing pH nih.govnih.gov.

Oxygen Availability: As noted, anaerobic conditions are often required for the initial cleavage of the azo bond, while aerobic conditions may be necessary for the subsequent degradation of aromatic amine metabolites ijcmas.comnih.gov.

The recalcitrant nature of this compound means that it can remain in the environment for extended periods, leading to persistent contamination of water bodies and soil. Effective treatment often requires advanced methods, including biological processes optimized for recalcitrant compounds or combined physical-chemical and biological approaches.

Table 3: Environmental Persistence Characteristics of Azo Dyes (Including this compound Analogs)

| Dye / Dye Class | Biodegradability Classification | Half-life (Anaerobic) | Key Persistence Factors | Reference |

| This compound | Not readily biodegradable | Not specified | Complex aromatic structure, recalcitrance | ijbpas.comfrontiersin.orgmdpi.com |

| Direct Blue 15 | Not readily biodegradable | Not specified | Stable chemical structure | nih.govoecd.org |

| Direct Blue 1 | Biodegrades anaerobically | 16.5 days | Adsorption to sediment, pH dependence | nih.gov |

| Direct Blue 14 | Degrades >90% anaerobically | 2-16 days (sediment) | Adsorption to sediment, pH dependence | mst.dk |

| General Azo Dyes | Poorly biodegradable | Varies | Complex structure, recalcitrance, potential for adsorption | frontiersin.orgmdpi.com |

Compound Name List:

this compound

Reactive Blue 25

Acid Blue 25

Direct Blue 1

Direct Blue 14

Direct Blue 15

Direct Blue 71

Direct Blue 80

Direct Blue 86

Direct Red 81

Direct Red 28

Acid Blue 113

Acid Red 114

Acid Yellow 151

Reactive Black 5

Reactive Red 80

Congo Red

Methyl Red

Ponceau S

Tartrazine

Amaranth

Phthalimide

Di-isobutyl phthalate

Benzidine

4-aminobiphenyl

Advanced Remediation Strategies for Direct Blue 25 Contamination in Aqueous Systems

Photocatalytic Degradation of Direct Blue 25

Heterogeneous photocatalysis is an advanced oxidation process (AOP) that has garnered significant attention for its ability to degrade recalcitrant dyes. researchgate.net The process typically involves a semiconductor photocatalyst which, upon activation by light, generates highly reactive species capable of mineralizing organic compounds. scielo.org.za

The most widely used semiconductor for photocatalysis is Titanium dioxide (TiO2) due to its high photocatalytic activity, chemical stability, low cost, and non-toxicity. scielo.org.zamdpi.com However, its efficiency is limited by its wide bandgap, which requires UV irradiation for activation. mdpi.com Research has focused on modifying TiO2 and developing new materials to enhance photocatalytic activity under visible light.

Several materials have been investigated for the degradation of Direct Blue dyes and structurally similar anthraquinone (B42736) dyes like Acid Blue 25 (AB25).

Titanium Dioxide (TiO2): Both commercial grade (Hombitan) and Degussa P25 TiO2 have been used as baseline photocatalysts. scielo.org.zamdpi.com Studies have shown that TiO2 irradiated with accelerated electrons (e-beam) can exhibit slightly enhanced degradation rates for Direct Blue 1 compared to non-irradiated TiO2. mdpi.com Combining TiO2 with non-thermal plasma has also been shown to increase the degradation rate of AB25. researchgate.net

Bismuth Ferrite (BiFeO3) Nanoparticles: Synthesized via methods like citric acid-assisted auto-combustion, BiFeO3 nanoparticles have demonstrated effective photocatalytic degradation of direct blue dyes under visible light irradiation. scientific.net Their ability to absorb solar energy gives them an advantage over UV-dependent catalysts like TiO2. scientific.net

Doped Photocatalysts: To improve the performance of catalysts like TiO2, doping with various elements has been explored. For Direct Blue 53, doping TiO2 with lanthanide ions like Gadolinium (Gd) was found to be highly effective, enhancing dye removal under UV irradiation by improving surface properties. biomedres.usbiomedres.us Similarly, modifying TiO2 with Zinc Oxide (ZnO) and Boron (B) has been shown to create photocatalysts effective for degrading other direct dyes under visible light. mdpi.com

Layered Double Hydroxides (LDHs): Thermally activated LDHs, which evolve into mixed metal oxides, have been used as catalysts for degrading Direct Blue 71. mdpi.com These materials can exhibit low bandgap energy values, increasing their photocatalytic activity. mdpi.com

The fundamental mechanism of photocatalysis involves the generation of an electron-hole pair (e⁻-h⁺) when a semiconductor catalyst absorbs photons with energy equal to or greater than its bandgap. mdpi.commdpi.com These charge carriers initiate a series of redox reactions.

Generation of Reactive Oxygen Species (ROS): The photogenerated holes (h⁺) in the valence band are powerful oxidants. They can directly oxidize the adsorbed dye molecule or react with water molecules (H2O) or hydroxide (B78521) ions (OH⁻) on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). mdpi.commdpi.comresearchgate.net Simultaneously, the electrons (e⁻) in the conduction band react with adsorbed molecular oxygen (O2) to form superoxide (B77818) radical anions (•O2⁻). mdpi.comresearchgate.net These radicals are the primary agents responsible for the degradation of the dye molecules. mdpi.com

The efficiency of the photocatalytic degradation of this compound is dependent on several operational parameters. Optimizing these factors is crucial for maximizing decolorization and mineralization rates.

Effect of pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the dye molecule itself. mdpi.comresearchgate.net For the degradation of direct blue dyes and similar structures, an acidic pH is often found to be optimal. researchgate.netscientific.net For instance, the photocatalytic degradation of a direct blue dye using BiFeO3 nanoparticles was optimal at a pH of 2. scientific.net Similarly, when using TiO2, the highest degradation rates for AB25 were observed in acidic solutions, particularly at pH 2. researchgate.net

Effect of Catalyst Dosage: The concentration of the photocatalyst influences the number of available active sites for the reaction. Initially, increasing the catalyst dosage leads to a higher degradation rate due to the increased surface area and active sites. researchgate.netnih.gov However, beyond an optimal concentration, the efficiency may decrease. This is attributed to increased turbidity of the solution, which scatters light and reduces photon penetration, as well as the potential for catalyst particle agglomeration. researchgate.netnih.gov For a direct blue dye, an optimal catalyst loading of 150 mg for a 10 ppm solution was identified using BiFeO3. scientific.net In another study on AB25 using TiO2 in a plasma-photocatalysis system, the degradation rate increased up to a catalyst load of 0.5 g/L, after which suppression was observed. researchgate.net

Effect of Initial Dye Concentration: The initial concentration of the dye also plays a significant role. At lower concentrations, the degradation rate is typically higher because there are sufficient active sites and photons for the number of dye molecules present. mdpi.comfrontiersin.org As the dye concentration increases, the surface of the photocatalyst can become saturated, and the solution becomes more intensely colored, which impedes light from reaching the catalyst surface. mdpi.com This "inner filter" effect reduces the generation of reactive oxygen species, thus lowering the degradation efficiency. mdpi.com

| Parameter | Catalyst | Optimal Value | Dye | Reference |

| pH | BiFeO3 | 2 | Direct Blue | scientific.net |

| pH | TiO2 (with plasma) | 2 | Acid Blue 25 | researchgate.net |

| pH | ZnO-Fe2O3 | 2 | Direct Blue 199 | jwent.net |

| Catalyst Dosage | BiFeO3 | 150 mg / 10 ppm solution | Direct Blue | scientific.net |

| Catalyst Dosage | TiO2 (with plasma) | 0.5 g/L | Acid Blue 25 | researchgate.net |

| Catalyst Dosage | ZnSnO3@S-doped g-C3N4 | 0.003 g | Direct Blue 1 | nih.gov |

Advanced Oxidation Processes (AOPs) for this compound Treatment

Beyond photocatalysis, other AOPs, which are characterized by the generation of powerful hydroxyl radicals, have been effectively applied for the degradation of this compound and its analogues. frontiersin.orgijcce.ac.ir

Cold atmospheric pressure plasma (CAPP) is an effective AOP for degrading persistent organic pollutants. frontiersin.orgresearchgate.net This technology generates a cocktail of reactive species, including hydroxyl radicals (•OH), ozone (O3), and hydrogen peroxide (H2O2), which effectively attack and degrade dye molecules. frontiersin.orgmdpi.com Studies on Acid Blue 25 (AB25), an anthraquinone dye structurally resistant to oxidation, have demonstrated the efficacy of plasma treatment. frontiersin.orgresearchgate.net

Treatment can be applied directly, where the plasma is generated in contact with the dye solution, or indirectly, using plasma-activated water (PAW). frontiersin.orgresearchgate.net Direct treatment is generally faster, with one study achieving almost complete removal of AB25. researchgate.net The degradation kinetics often follow a first-order model. frontiersin.org

The efficiency of plasma treatment is influenced by several factors:

Initial Concentration: Lower initial concentrations of AB25 lead to higher degradation rates. frontiersin.org For an initial concentration of 25 mg/L, the removal efficiency was 87% within 5 minutes, compared to 73% for a 50 mg/L solution under the same conditions. frontiersin.org

Input Power: Higher input power to the plasma discharge results in the formation of more reactive species, thus enhancing the degradation rate. frontiersin.org

Treatment Time: Longer exposure to the plasma leads to more complete degradation. frontiersin.org Almost complete removal of a 25 mg/L AB25 solution was achieved after 10 minutes of direct treatment. frontiersin.org

| Initial AB25 Conc. (mg/L) | Treatment Time (min) | Power (W) | Removal Efficiency (%) | Half-life (t1/2) (min) |

| 25 | 5 | 11 | 87 | 3.03 |

| 50 | 5 | 11 | 73 | 5.49 |

| 25 | 10 | 11 | ~100 | - |

Data adapted from studies on direct plasma treatment of Acid Blue 25. frontiersin.org

Electrochemical oxidation is a robust AOP that can effectively mineralize organic pollutants without the need for additional chemical reagents. deswater.com The process involves the degradation of pollutants either by direct electron transfer at the anode surface or by indirect oxidation via electrochemically generated species like active chlorine (e.g., hypochlorite) when chloride ions are present. deswater.comresearchgate.net

The degradation of a direct blue dye using graphite (B72142) electrodes has been shown to be highly effective. researchgate.net The efficiency of the process is heavily dependent on key operational parameters:

pH: An acidic medium significantly enhances the removal efficiency. The maximum color removal of 98% was achieved at a pH of 2. researchgate.net In contrast, the efficiency dropped to 48% at a pH of 12. researchgate.net This is because acidic conditions favor the formation of more powerful oxidizing species like hypochlorous acid over the less potent hypochlorite (B82951) ion. researchgate.net

Electrolyte (NaCl) Concentration: The presence of an electrolyte like NaCl is crucial for conductivity and for the generation of active chlorine species. The optimal NaCl concentration was found to be 500 mg/L. researchgate.net

Voltage: A higher applied voltage generally increases the rate of electrochemical reactions. An optimal voltage of 5V was identified for the process. researchgate.net

Initial Dye Concentration: The removal efficiency is inversely related to the initial dye concentration. The highest removal (98%) was obtained with an initial dye concentration of 100 mg/L. researchgate.net

Under optimal conditions (pH 2, 100 mg/L initial dye concentration, 500 mg/L NaCl, and 5V), a removal efficiency of 98% was achieved for a direct blue dye within 50 minutes. researchgate.net

| Parameter | Optimal Value | Removal Efficiency (%) | Reference |

| pH | 2 | 98 | researchgate.net |

| Initial Dye Concentration | 100 mg/L | 98 | researchgate.net |

| NaCl Concentration | 500 mg/L | 98 | researchgate.net |

| Voltage | 5 V | 98 | researchgate.net |

Fenton and Photo-Fenton Processes for this compound Remediation

Advanced Oxidation Processes (AOPs) are highly effective for the degradation of recalcitrant organic pollutants like dyes. pjoes.com Among these, the Fenton and photo-Fenton processes are prominent due to their generation of highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. scispace.com

The classical Fenton process involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. scispace.com The efficiency of this process is influenced by several parameters including pH, temperature, and the concentrations of Fe²⁺ and H₂O₂. mdpi.comscielo.br For instance, studies on various dyes have consistently shown that the optimal pH for the Fenton reaction is typically around 3. pjoes.commdpi.comscielo.br An excess of H₂O₂ can be counterproductive, as it can scavenge the hydroxyl radicals, thereby reducing the degradation efficiency. ije.ir

The photo-Fenton process is an enhancement of the Fenton reaction, where the use of UV radiation accelerates the regeneration of Fe²⁺ from Fe³⁺, leading to a continuous production of hydroxyl radicals. brieflands.com This often results in significantly higher degradation rates compared to the conventional Fenton process. scielo.brresearchgate.net For example, a study on Reactive Red 2 demonstrated that the photo-Fenton process achieved 99.9% color degradation in 10 minutes, whereas the Fenton process alone reached only 69% in 20 minutes under similar conditions. scielo.br

While specific studies on this compound are limited, research on similar direct and azo dyes provides insight into the potential effectiveness of these methods. For the azo dye Direct Blue 71, a Fenton-like process using zero-valent iron (ZVI) achieved 100% decolorization within 20 minutes at an optimal pH of 2.5. pjoes.compjoes.com

The table below summarizes findings from studies on the degradation of various dyes using Fenton and photo-Fenton processes, illustrating the typical operational parameters and efficiencies.

Table 1: Fenton and Photo-Fenton Degradation of Various Dyes

| Dye | Process | Optimal pH | Reagent Concentrations | Time | Removal Efficiency | Reference |

|---|---|---|---|---|---|---|

| Direct Red 81 | Photo-Fenton | 3 | [Fe(II)] = 10 mg/L, [H₂O₂] = 50 mg/L | 45 min | >85% | brieflands.com |

| Reactive Red 2 | Photo-Fenton | 3 | [Fe²⁺]/[H₂O₂] molar ratio = 1:80 | 10 min | 99.9% (color), 95% (COD) | scielo.br |

| Direct Blue 71 | Fenton-like (ZVI) | 2.5 | ZVI:H₂O₂ ratio = 4:1 | 20 min | 100% (color) | pjoes.compjoes.com |

| Methylene (B1212753) Blue | Ultrasonic/Fenton-like | 3 | [H₂O₂] = 200 mg/L, [Fe°] = 25 mg/L | 30 min | 100% | ije.ir |

Bioremediation Approaches for this compound

Bioremediation presents an environmentally friendly and cost-effective alternative to chemical treatment methods. pjoes.comnih.gov It utilizes the metabolic capabilities of microorganisms to break down complex dye molecules into simpler, non-toxic compounds. nih.gov

The first step in developing a bioremediation strategy is to find potent microorganisms capable of degrading the target pollutant. This involves collecting samples from environments likely to harbor adapted microbes, such as textile industry effluent or contaminated soil. pjoes.compjoes.com

The general procedure for isolating dye-degrading microorganisms includes:

Enrichment: The collected sample is incubated in a liquid nutrient medium containing this compound as a primary carbon or nitrogen source. This selective pressure encourages the growth of microbes that can utilize the dye. ijarbs.com

Isolation: The enriched culture is then plated on solid agar (B569324) media containing the dye. amhsr.org Microorganisms that can decolorize the dye often form clear zones around their colonies. biorxiv.org

Purification and Identification: Distinct colonies showing decolorizing activity are isolated and purified by repeated streaking. amhsr.org The purified isolates are then identified using morphological, biochemical, and molecular techniques, such as 16S rRNA gene sequencing for bacteria. pjoes.comamhsr.org

Various bacteria, fungi, and algae have been identified as effective dye degraders. nih.gov For instance, bacterial genera such as Bacillus, Pseudomonas, and Alcaligenes have been isolated and shown to decolorize different reactive and direct dyes. pjoes.comnih.govijcmas.com Fungi, particularly white-rot fungi like Aspergillus ochraceus and Pleurotus species, are also highly effective due to their production of powerful extracellular ligninolytic enzymes. nih.govnih.gov

While pure microbial cultures can decolorize dyes, microbial consortia—communities of multiple microbial species—often demonstrate enhanced degradation capabilities. biorxiv.orgfrontiersin.org The synergistic interactions within a consortium allow for more complete mineralization of the dye molecule. dyestuff.co.infrontiersin.org Different strains may work together by targeting different parts of the dye's structure or by utilizing metabolites produced by other members of the consortium. frontiersin.org

The advantages of using a microbial consortium include:

Enhanced Degradation Rates: The combined metabolic activities can lead to faster and more complete breakdown of the dye.

Increased Robustness: Consortia are often more resilient to fluctuations in environmental conditions like pH, temperature, and the presence of other toxins. numberanalytics.com

Wider Substrate Range: A mixed culture is more likely to degrade a variety of dyes present in a mixed effluent.

Studies have shown the effectiveness of consortia for various dyes. A bacterial consortium of five isolates degraded Acid Blue 25 more effectively than the individual strains. ijcmas.com Similarly, a consortium developed for Direct Blue 2B, a sulfonated azo dye, achieved efficient decolorization under optimized conditions. researchgate.net

Table 2: Examples of Microbial Consortia for Dye Decolorization

| Consortium Composition | Target Dye(s) | Key Findings | Reference |

|---|---|---|---|

| Bacillus sp1, Bacillus sp2, Acinetobacter sp., Citrobacter sp., Klebsiella sp. | Acid Blue 25 | Consortium showed higher decolorization (86%) than individual isolates. | ijcmas.com |

| Indigenous Bacteria (dominated by Gammaproteobacteria, Betaproteobacteria, Bacilli) | Direct Blue 2B | Optimized at 38.70 °C, pH 7.57. Tolerant to alkaline and hypersaline conditions. | researchgate.net |

| Four bacterial strains (SY1, SY2, SY3, SY4) | Direct Blue 151, Direct Red 31 | Efficient decolorization under alkaline pH. | scielo.br |

To enhance bioremediation in a contaminated site, two main strategies can be employed: bioaugmentation and biostimulation. greener-h2020.eu

Bioaugmentation involves the introduction of specific, pre-selected microorganisms (either single strains or consortia) with known dye-degrading capabilities into the contaminated water. rsc.orgresearchgate.net This approach is particularly useful when the indigenous microbial population lacks the ability to degrade the target pollutant or when the degradation rate is too slow. rsc.orgmdpi.com For this compound contamination, a consortium of bacteria and/or fungi, previously shown to be effective in laboratory studies, could be introduced into the wastewater treatment system to accelerate the decolorization process. mdpi.com The success of bioaugmentation depends on the ability of the introduced microbes to survive and compete with the native microflora.

Biostimulation , on the other hand, focuses on stimulating the growth and activity of the existing, native microbial population that is already capable of degrading the contaminant. rsc.orgasm.org This is achieved by modifying the environmental conditions to be more favorable for microbial activity. amhsr.org Key strategies include the addition of limiting nutrients (like nitrogen and phosphorus), electron acceptors (like oxygen), or adjusting the pH and temperature. amhsr.orgasm.org In the case of this compound, if the native microbial community in the contaminated water has some degradation potential, biostimulation by adding a supplemental carbon source (like glucose) and essential nutrients could significantly enhance their decolorization efficiency. frontiersin.org

The choice between bioaugmentation and biostimulation depends on a thorough analysis of the contaminated site, including the characteristics of the pollutant and the capabilities of the indigenous microbial community. mdpi.com In some cases, a combined approach may be the most effective. mdpi.com

Hybrid Remediation Systems for this compound Removal

Given the recalcitrant nature of dyes like this compound, a single treatment method is often insufficient to achieve complete removal and mineralization. scispace.com Hybrid systems, which combine two or more different treatment processes, are emerging as a more effective and robust solution for dye wastewater. scispace.comiwaponline.com These systems can be a combination of physical, chemical, and biological methods, designed to overcome the limitations of each individual process. ekb.eg

Potential hybrid systems for this compound remediation include:

Adsorption-Membrane Filtration: This process uses an adsorbent material to first capture the dye molecules, followed by a membrane process like ultrafiltration to separate the adsorbent and provide high-quality water. frontiersin.org This can effectively remove color and other contaminants. frontiersin.org

Anaerobic-Aerobic Biological Treatment: Many azo dyes are effectively decolorized under anaerobic conditions, where the azo bond is cleaved, but the resulting aromatic amines may not be fully degraded. scispace.com A subsequent aerobic stage can then be used to mineralize these aromatic amines, leading to a more complete treatment. scispace.com

Fenton/Photo-Fenton-Biological Treatment: A chemical oxidation step like the Fenton process can be used as a pre-treatment to break down the complex dye structure into more biodegradable intermediates. This is followed by a biological treatment step which can then more easily mineralize these simpler compounds at a lower cost than a full chemical oxidation. iwaponline.com

Plasma-Driven Photo-Fenton: This novel hybrid approach combines a plasma jet, which generates reactive species and UV radiation, with the photo-Fenton reaction. aip.org The synergy between the plasma and the photo-Fenton process can enhance degradation efficiency while potentially reducing the required chemical load. aip.org

The design of a hybrid system must be tailored to the specific characteristics of the wastewater, including the dye concentration and the presence of other pollutants, to achieve optimal and cost-effective treatment. ekb.eg

Analytical Methodologies for Direct Blue 25 Research

Spectroscopic Techniques for Direct Blue 25 Monitoring and Quantification

Spectroscopic methods are fundamental for the detection and quantification of this compound in aqueous solutions. These techniques leverage the interaction of electromagnetic radiation with the dye molecules to provide both qualitative and quantitative data.

UV-Visible (UV-Vis) Spectroscopy is the most common technique for this purpose. This compound exhibits a characteristic maximum absorbance (λmax) in the visible region of the electromagnetic spectrum at approximately 602 nm. frontiersin.org This peak is attributed to the dye's chromophores, the parts of the molecule responsible for its color. By measuring the absorbance of a solution at this specific wavelength, the concentration of the dye can be determined using the Beer-Lambert law. This method is routinely employed to monitor the decolorization and degradation of the dye during various treatment processes. frontiersin.org

For instance, in studies involving plasma-based degradation, UV-Vis spectrophotometry is used to track the decrease in dye concentration over time. The removal efficiency is calculated by comparing the initial and final concentrations. frontiersin.org Kinetic studies based on this data have shown that the degradation of this compound often follows first-order kinetics. frontiersin.orgresearchgate.net

Interactive Data Table: Degradation Kinetics of this compound This table presents kinetic data from a study on the degradation of this compound, illustrating how spectroscopic measurements are used to determine reaction rates. researchgate.net

| Initial AB25 Concentration (mg/L) | First-Order Rate Constant, k (min⁻¹) | Regression Coefficient (R²) | Half-life, t₁/₂ (min) |

|---|---|---|---|

| 25 | 0.512 | 0.98 | 1.35 |

| 50 | 0.263 | 0.99 | 2.63 |

Fourier-Transform Infrared Spectroscopy (FTIR) is another valuable tool. While not typically used for quantification in solutions, FTIR is employed to characterize the functional groups present in the dye molecule and to study the interaction of the dye with adsorbent materials. hilarispublisher.comresearchgate.net By comparing the FTIR spectra of an adsorbent before and after exposure to this compound, researchers can identify which functional groups on the material's surface are involved in the adsorption process. hilarispublisher.com

Chromatographic Separation and Identification of this compound and Its Transformation Products

When this compound undergoes degradation, it breaks down into various smaller molecules, known as transformation or degradation products. Chromatographic techniques are essential for separating the parent dye from this complex mixture of intermediates, allowing for their individual identification.

High-Performance Liquid Chromatography (HPLC) is a primary method used for this purpose. In studies of dye degradation, samples taken at different time intervals are analyzed by HPLC. researchgate.net The technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. The parent this compound molecule will have a specific retention time, while its degradation products will elute at different times, appearing as separate peaks in the chromatogram. The decrease in the area of the peak corresponding to this compound and the appearance and subsequent disappearance of other peaks provide a detailed picture of the degradation pathway. researchgate.net

Ion Chromatography (IC) can be used for the analysis of inorganic anions that may be formed during the complete mineralization of the dye, such as nitrate (B79036) (NO₃⁻) and nitrite (B80452) (NO₂⁻). wikipedia.org This is particularly relevant in advanced oxidation processes where the complex organic dye molecule is broken down into simpler inorganic compounds.

Mass Spectrometric Elucidation of this compound Degradation Intermediates

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. It is a critical tool for identifying the unknown intermediate products formed during the degradation of this compound. researchgate.net MS is often coupled with a chromatographic system, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), to first separate the components of the mixture before they are analyzed by the mass spectrometer. nih.gov

In a typical LC-MS or GC-MS analysis of a degraded this compound sample, the effluent from the chromatography column is directed into the mass spectrometer's ion source. The molecules are ionized and then separated based on their mass-to-charge ratio (m/z). The resulting mass spectrum for each separated compound provides its molecular weight. Further fragmentation of the ions within the spectrometer can yield structural information, allowing for the definitive identification of the degradation intermediates. researchgate.net

For example, studies on the biodegradation of the similar dye Reactive Blue 25 have used GC-MS to identify metabolites, revealing the breakdown of the parent dye into smaller compounds like phthalimide (B116566) and di-isobutyl phthalate (B1215562). researchgate.net This approach provides crucial insights into the degradation mechanism, showing how the complex structure of the dye is systematically dismantled.

Advanced Microscopic Techniques for Material Characterization in this compound Studies

In research focused on the removal of this compound from water using adsorption, the physical and morphological characteristics of the adsorbent materials are critical. Advanced microscopic techniques provide high-resolution images of the material's surface, offering insights into its suitability for dye removal. infinitiaresearch.com

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of adsorbent materials before and after dye adsorption. hilarispublisher.comkemet.co.uk SEM images can reveal changes in the surface texture, such as the filling of pores or the appearance of a dye layer, providing direct visual evidence of the adsorption process. nih.gov

Transmission Electron Microscopy (TEM) offers higher magnification and resolution than SEM, allowing for the observation of the internal structure of materials. kemet.co.uk It can be used to examine the porosity and internal surface area of adsorbents, which are key factors in their adsorption capacity.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that can provide three-dimensional topographical information at the nanometer scale. nih.govacs.org AFM is used to quantify surface roughness and to visualize the surface of an adsorbent at a molecular level, helping to understand the interaction between the dye molecules and the adsorbent surface. acs.org

Interactive Data Table: Microscopic Techniques in this compound Research This table summarizes the primary applications of advanced microscopic techniques in the context of studying materials used for this compound removal.

| Microscopic Technique | Primary Application in this compound Studies | Type of Information Obtained |

|---|---|---|

| Scanning Electron Microscopy (SEM) | Studying the surface morphology of adsorbent materials. hilarispublisher.com | Topography, texture, and visual evidence of dye adsorption. nih.gov |

| Transmission Electron Microscopy (TEM) | Observing the internal structure and porosity of adsorbents. kemet.co.uk | Internal morphology, pore structure, and particle size. |

| Atomic Force Microscopy (AFM) | High-resolution surface imaging and roughness analysis. nih.gov | 3D surface topography, surface roughness, and molecular-level interactions. acs.org |

Computational and Theoretical Investigations of Direct Blue 25

Quantum Chemical Calculations for Direct Blue 25 Reactivity and Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic structure and reactivity of molecules. researchgate.netnih.govrsc.org These calculations solve approximations of the Schrödinger equation to determine electron distribution, molecular orbital energies, and other key electronic properties.

For a large, polyaromatic azo dye like this compound (C₃₄H₂₂N₄Na₄O₁₆S₄), DFT calculations can elucidate its fundamental chemical characteristics. worlddyevariety.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of the molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. mdpi.com

Studies on other azo dyes have shown that the distribution of HOMO and LUMO orbitals is typically spread across the π-conjugated system, which includes the aromatic rings and the azo (-N=N-) linkages. mdpi.com The location of these orbitals can identify the most probable sites for electrophilic and nucleophilic attacks, providing a theoretical basis for understanding the dye's reactivity. Furthermore, Time-Dependent DFT (TD-DFT) calculations can predict the molecule's UV-visible absorption spectrum, correlating electronic transitions with observed colors. nih.govresearchgate.net

Table 1: Key Parameters from Quantum Chemical Calculations and Their Significance

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the propensity to donate electrons; identifies regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the propensity to accept electrons; identifies regions susceptible to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Relates to chemical reactivity, kinetic stability, and the color of the dye. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution around the molecule. | Visualizes electron-rich (nucleophilic) and electron-deficient (electrophilic) sites, predicting interaction points. acs.org |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index. | Quantify the overall reactivity and stability of the molecule. mdpi.com |

While specific DFT data for this compound is not available, these computational approaches provide a robust framework for predicting its electronic properties and reactivity based on its known molecular structure. worlddyevariety.com

Molecular Dynamics Simulations of this compound Interactions with Adsorbents and Biological Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations can reveal detailed information about the interactions between a dye molecule and its environment, such as a solvent, an adsorbent surface, or a biological macromolecule. researchgate.netrsc.org

Interactions with Adsorbents: MD simulations are invaluable for understanding the mechanisms of dye removal from wastewater. nih.gov Simulations can model the entire adsorption process of a dye like this compound onto various adsorbent materials (e.g., activated carbon, clays, or biopolymers). rsc.org These simulations provide insights into:

Binding Affinity: Calculating the interaction energy between the dye and the adsorbent surface to predict adsorption strength.

Adsorption Conformation: Determining the most stable orientation and arrangement of the dye molecules on the surface.

Interaction Forces: Identifying the specific non-covalent interactions responsible for binding, such as van der Waals forces, hydrogen bonds, and electrostatic interactions.

Interactions with Biological Systems: The potential interaction of dyes with biological systems, such as DNA or proteins, is a critical aspect of their toxicological assessment. MD simulations can model the binding of dye molecules to biological targets. nih.gov For instance, simulations can predict whether a planar molecule like this compound is likely to intercalate between the base pairs of a DNA helix or bind to its grooves. nih.govnih.gov Such studies can calculate the binding free energy and identify the key residues or base pairs involved in the interaction, providing a molecular basis for potential toxicity. nih.gov

Table 2: Information Obtainable from Molecular Dynamics Simulations

| System Studied | Key Insights | Relevance to this compound |

| Dye in Water | Solvation dynamics, aggregation behavior, diffusion coefficient. | Understanding its solubility and tendency to form aggregates in aqueous solution. |

| Dye + Adsorbent | Binding energy, adsorption mechanism, role of specific functional groups. | Designing more effective materials and processes for removing the dye from effluents. nih.gov |

| Dye + DNA/Protein | Binding mode (intercalation, groove binding), binding free energy, conformational changes. | Assessing potential genotoxicity or other toxicological effects at a molecular level. |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Environmental Behavior

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its properties, such as its environmental fate or toxicity. ecetoc.org These models are built by establishing a mathematical relationship between calculated molecular descriptors and an experimentally measured endpoint for a series of related chemicals. dntb.gov.ua

For this compound, QSAR models could be developed to predict key environmental properties without extensive experimental testing. Relevant endpoints for environmental assessment include:

Biodegradability: Predicting the likelihood and rate of degradation by microorganisms.

Ecotoxicity: Estimating the toxicity towards aquatic organisms (e.g., fish, daphnia, algae).

Bioaccumulation: Assessing the potential for the dye to accumulate in living organisms.

The development of a QSAR model involves calculating a wide range of molecular descriptors for the dye's structure. These descriptors can be categorized as constitutional, topological, geometric, and quantum-chemical.

Table 3: Examples of Molecular Descriptors for QSAR Modeling

| Descriptor Category | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Atom Counts | Basic molecular composition. |

| Topological | Connectivity Indices | Information about atomic bonding and branching. |

| Geometric (3D) | Molecular Surface Area, Molecular Volume | The size and shape of the molecule. |

| Quantum-Chemical | HOMO/LUMO Energies, Dipole Moment | Electronic properties and charge distribution. |

Once a statistically robust model is developed using a training set of dyes with known properties, it can be used to predict the behavior of new or untested dyes like this compound. While specific QSAR models for this compound have not been reported, the general methodology is widely applied in environmental science to screen chemicals and prioritize them for further testing. ecetoc.org

Computational Modeling of this compound Degradation Pathways

Understanding the degradation of dyes is crucial for developing effective wastewater treatment technologies. Computational modeling can be used to predict the most likely pathways for the breakdown of this compound under various conditions, such as advanced oxidation processes (AOPs).

Computational approaches, often using quantum chemical calculations, can identify the most reactive sites within the dye molecule. For azo dyes, the azo linkage is often a primary target for oxidative attack by reactive species like hydroxyl radicals (•OH). researchgate.net By calculating parameters such as the Fukui function or local softness, researchers can predict which atoms are most susceptible to radical attack.

Once initial attack sites are identified, computational chemistry can be used to model the subsequent reaction steps, including bond cleavage and the formation of intermediate products. This involves calculating the reaction energies and activation barriers for various potential reaction pathways. The pathway with the lowest energy barrier is generally considered the most favorable. researchgate.net

For this compound, computational modeling could predict:

The initial sites of attack by oxidative radicals (e.g., on the azo bonds or aromatic rings).

The structures of primary degradation intermediates.

A proposed step-by-step pathway leading to smaller, less colored molecules and eventual mineralization to CO₂, H₂O, and inorganic salts. mdpi.com

This theoretical information can guide the optimization of treatment processes and help in identifying potentially toxic degradation byproducts that may be formed during treatment.

Emerging Research Frontiers and Future Perspectives for Direct Blue 25

Development of Novel Bioremediation Strategies for Direct Blue 25

Bioremediation offers a sustainable and eco-friendly approach to decolorize and degrade synthetic dyes like this compound. Research is actively pursuing novel strategies utilizing various biological agents and processes.

Microbial Degradation: Studies have identified bacterial strains, such as those belonging to the Sphingomonas, Pseudomonas, Shewanella, and Priestia genera, capable of decolorizing and degrading azo dyes, including this compound researchgate.net. Fungal consortia, particularly Aspergillus flavus and Penicillium canescens, have also demonstrated significant decolorization efficiency for this compound, achieving up to 97% and 80% color reduction, respectively, under optimized conditions japsonline.com. Mycoremediation, using fungal strains, is highlighted as a sustainable technique for the complete degradation of Acid Blue 25 into non-toxic metabolites ijbpas.com.

Enzymatic Degradation: Peroxidases, particularly those derived from industrial soybean waste, have shown potential in decolorizing Direct Blue 2 dyes, achieving up to 70% decolorization under optimal conditions scielo.org.za. Laccase and manganese peroxidase (MnP) from Pleurotus ostreatus have also demonstrated high decolorization efficiency (up to 99%) for Direct Blue 14 when immobilized on a calcium alginate matrix cellmolbiol.org.

Phytoremediation: While research on this compound specifically is less prevalent, phytoremediation using plants like Solanum virginianum and Lemna minor has shown promise for other textile dyes biorxiv.orgunirioja.es. These plants can absorb and degrade dyes, offering a cost-effective and environmentally friendly approach. Azolla pinnata has also been investigated for the phytoremediation of methylene (B1212753) blue, demonstrating high potential for dye accumulation and degradation jmaterenvironsci.com.

Table 6.1.1: Comparative Bioremediation Efficiencies for this compound and Related Dyes

| Bioremediation Agent/Strategy | Target Dye | Max. Efficiency (%) | Optimal Conditions | Reference |

| Aspergillus flavus | This compound | 97 | 30°C, 7 days incubation | japsonline.com |

| Penicillium canescens | This compound | 80 | 35°C, 7 days incubation | japsonline.com |

| Fungal Consortium | Acid Blue 25 | High | Aerobic/anaerobic conditions, 8 days incubation | ijbpas.com |

| Soybean Peroxidase | Direct Blue 2 | 70 | 40°C, pH 5, 40 mg/L dye, 200 μmol/L H₂O₂ | scielo.org.za |

| Pleurotus ostreatus enzymes | Direct Blue 14 | 99.32 | Immobilized on Ca-alginate, 18 hours, agitated | cellmolbiol.org |

| Bacterial Strains | Methyl Red, etc. | 79-92.71 | pH 7, 37°C, 50 mg/L dye | researchgate.net |

| Cold Atmospheric Plasma Jet | Acid Blue 25 | ~100 | 25 mg/L initial concentration, 10 min treatment, 11 W power, Argon gas | frontiersin.orgbg.ac.rs |

Integrated Assessment Methodologies for this compound Environmental Behavior